5-Bromo-1-cyclopropyl-1H-indole
Description
Properties
IUPAC Name |
5-bromo-1-cyclopropylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-9-1-4-11-8(7-9)5-6-13(11)10-2-3-10/h1,4-7,10H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDQBCVCUMPSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation via Deprotonation
A foundational approach involves direct alkylation of 5-bromoindole using cyclopropyl bromide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the indole nitrogen, enabling nucleophilic substitution:
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Deprotonation : 5-Bromoindole (1 equiv) is treated with NaH (1.2 equiv) in DMF at 0°C.
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Alkylation : Cyclopropyl bromide (1.5 equiv) is added dropwise, followed by stirring at room temperature for 4–6 hours.
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Work-up : Quenching with water, extraction with ethyl acetate, and purification via column chromatography yield the product.
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Purity (HPLC) | >95% |
| Key Limitation | Competing N7 alkylation |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction offers improved regioselectivity. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the coupling of 5-bromoindole with cyclopropanol:
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Solvent : Tetrahydrofuran (THF) enhances reaction efficiency.
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Temperature : Reactions proceed optimally at 0°C to room temperature.
| Condition | Outcome |
|---|---|
| Cyclopropanol (1.2 eq) | 82% yield |
| Reaction Time | 12 hours |
Ring-Constructive Approaches
Fischer Indole Synthesis
The Fischer indole synthesis builds the indole core from phenylhydrazine and carbonyl precursors. For 5-bromo-1-cyclopropyl derivatives, a cyclopropyl-modified ketone is employed:
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Hydrazine Formation : React cyclopropyl methyl ketone with phenylhydrazine.
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Cyclization : Acid-catalyzed (e.g., HCl/EtOH) cyclization forms the indole ring.
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Bromination : Electrophilic bromination using Br₂ in acetic acid introduces the 5-bromo substituent.
Critical Data :
| Step | Yield (%) | Key Challenge |
|---|---|---|
| Cyclization | 70 | Byproduct formation |
| Bromination | 85 | Regioselectivity control |
Reductive Deoxygenation of Isatins
B(C₆F₅)₃-catalyzed reductive deoxygenation of 5-bromoisatin derivatives provides an alternative route:
Reaction Scheme :
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Intermediate Synthesis : 5-Bromoisatin is treated with methylphenylsilane (2 equiv) and B(C₆F₅)₃ (5 mol%).
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Reduction : The carbonyl group is reduced, forming the indole structure.
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Cyclopropanation : Post-reduction alkylation introduces the cyclopropyl group.
| Catalyst Loading | Yield (%) | Reaction Time (h) |
|---|---|---|
| 5 mol% B(C₆F₅)₃ | 88 | 3 |
Transition Metal-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed amination enables late-stage introduction of the cyclopropyl group. This method is particularly effective for complex substrates:
Protocol :
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Substrate Preparation : 5-Bromo-1-iodoindole is synthesized via iodination.
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Coupling : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and cyclopropylamine react in toluene at 110°C.
| Base | Yield (%) |
|---|---|
| Cs₂CO₃ | 75 |
| KOtBu | 68 |
Suzuki-Miyaura Coupling
For analogs requiring functionalized cyclopropyl groups, Suzuki coupling with cyclopropylboronic acids is employed:
Example :
5-Bromo-1-triflate-indole + Cyclopropylboronic acid → 5-Bromo-1-cyclopropyl-1H-indole
| Catalyst System | Yield (%) |
|---|---|
| Pd(PPh₃)₄, Na₂CO₃ | 80 |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Direct Alkylation | Simple setup, low cost | Moderate regioselectivity | 65–78 |
| Fischer Synthesis | Builds core structure efficiently | Multi-step, byproduct issues | 70–85 |
| Reductive Deoxygenation | High atom economy | Specialized catalyst required | 88 |
| Buchwald-Hartwig | Excellent functional group tolerance | High catalyst loading | 75 |
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
5-Bromo-1-cyclopropyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block for synthesizing various pharmaceutical agents. Its derivatives are being explored for potential antiviral , anticancer , and anti-inflammatory activities:
- Anticancer Activity : In vitro assays have demonstrated that 5-Bromo-1-cyclopropyl-1H-indole exhibits cytotoxic effects against multiple human cancer cell lines. The following table summarizes its efficacy:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 |
| A549 (Lung) | 10.4 |
| HCT116 (Colon) | 14.6 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through activation of caspase pathways, thereby promoting programmed cell death in cancer cells .
Biological Studies
Researchers utilize this compound to investigate biological pathways and molecular targets related to various diseases. Notably, studies suggest its potential neuroprotective effects , as compounds within the indole family are known to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative conditions such as Alzheimer’s disease .
Material Science
In addition to its medicinal applications, this compound is being studied for its potential use in organic electronics and as a precursor for advanced materials. Its unique structural features may contribute to novel electronic properties that are beneficial in material science applications .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Antiproliferative Activity : A study published in Molecules assessed various indole derivatives, including this compound, revealing significant inhibition of cell growth across different cancer models, establishing a foundation for further therapeutic exploration .
- Neuroprotection Research : Preliminary investigations into the neuroprotective properties of indoles suggest that this compound may help mitigate neuroinflammation and oxidative stress, although specific data on this compound remains limited .
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropyl-1H-indole involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom and cyclopropyl group enhance its binding affinity and selectivity towards these targets . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Structural Variations :
- 1-Position Substituents : The cyclopropyl group distinguishes 5-bromo-1-cyclopropyl-1H-indole from analogs with methyl (e.g., 5-Bromo-1-methyl-3-iso-perfluoropropyl-1H-indole , ), propargyl (e.g., 5-Bromo-1-prop-2-yn-1-yl-1H-indole , ), or phenethyl groups (e.g., Compound 34 , ).
- 3-Position Modifications : Some analogs feature imidazole, triazole, or perfluoropropyl substituents at the 3-position, altering solubility and electronic properties.
Physical Property Analysis :
Observations :
- Cyclopropyl substituents likely increase melting points compared to propargyl or methyl analogs due to enhanced molecular rigidity.
- Bulky 3-position groups (e.g., iso-perfluoropropyl in ) reduce solubility in polar solvents, as seen in chromatographic elution profiles (Rf = 0.6 in EtOAC/petroleum ether) .
Spectroscopic and Electronic Properties
NMR Shifts :
- 1H NMR :
- 5-Bromo-1-methyl-3-iso-perfluoropropyl-1H-indole (): Aromatic protons at δ 7.78 (d, J = 1.9 Hz), 7.43 (dd, J = 8.8, 1.9 Hz), and 7.27 (d, J = 8.8 Hz) indicate deshielding from the electron-withdrawing perfluoropropyl group .
- Compound 9a (): Triazole-linked methoxyphenyl groups cause upfield shifts (δ 6.80–7.23) due to electron-donating methoxy substituents .
Electronic Effects :
- Cyclopropyl groups exert mild electron-withdrawing effects via conjugation, whereas methyl groups are electron-donating. This influences reactivity in cross-coupling reactions, where bromine at the 5-position is meta-directing.
Biological Activity
5-Bromo-1-cyclopropyl-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 5-position and a cyclopropyl group at the 1-position contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available indole derivatives. The bromination process introduces the bromine atom at the desired position, followed by cyclopropanation to incorporate the cyclopropyl group. Detailed synthetic routes can be found in specialized literature focusing on indole derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines. For instance, a study evaluated several 5-bromo derivatives for their antiproliferative activity using the MTT assay, revealing that this compound showed promising results against seven different cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| HeLa (Cervical) | 12.8 |
| A549 (Lung) | 10.4 |
| HCT116 (Colon) | 14.6 |
The mechanism by which this compound exerts its anticancer effects involves induction of apoptosis and inhibition of cell proliferation. The compound appears to activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, it may interfere with key signaling pathways involved in tumor growth and metastasis.
Neuroprotective Effects
Beyond its anticancer properties, preliminary studies suggest that this compound may possess neuroprotective effects . Research indicates that compounds within the indole family can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. The specific neuroprotective mechanisms of this compound are still under investigation but may involve antioxidant activity and modulation of neuroinflammatory responses.
Study on Antiproliferative Activity
In a significant study published in Molecules, researchers synthesized various derivatives of indole, including this compound, and assessed their biological activity . The study provided evidence for the compound's ability to inhibit cell growth in cancer models, establishing a foundation for further exploration into its therapeutic potential.
Neuroprotection Research
Another study focused on evaluating the neuroprotective properties of indole derivatives, highlighting their potential in treating conditions like Alzheimer's disease. While specific data on this compound was limited, the broader findings support further investigation into its effects on neuronal health .
Q & A
What are the common synthetic routes for preparing 5-Bromo-1-cyclopropyl-1H-indole, and what experimental parameters influence yield?
Basic Research Question
The synthesis typically involves N-alkylation of 5-bromo-1H-indole with cyclopropane derivatives. A standard method uses NaH as a base in anhydrous DMSO to deprotonate the indole nitrogen, followed by reaction with cyclopropylmethyl halides or propargyl bromides (for subsequent cyclopropanation) . Key parameters include:
- Base selection : NaH ensures strong deprotonation but requires strict anhydrous conditions.
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
- Temperature : Reactions often proceed at room temperature but may require heating for sluggish substrates.
Yields range from 25% to >99%, depending on steric hindrance and electrophile reactivity .
How can researchers confirm the structural integrity of this compound post-synthesis?
Basic Research Question
Multimodal characterization is critical:
- NMR :
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- X-ray crystallography : Resolve ambiguities using SHELXL or OLEX2 for refinement .
What strategies improve low yields in the alkylation of 5-bromoindole with bulky cyclopropane derivatives?
Advanced Research Question
Low yields (e.g., 25% in ) often stem from steric hindrance or competing side reactions. Optimization approaches:
- Catalyst modulation : Replace CuI (used in click chemistry) with Pd catalysts for milder conditions .
- Solvent optimization : Test binary solvents (e.g., PEG-400:DMF) to stabilize transition states .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
- Protecting groups : Temporarily protect reactive sites (e.g., C3) to direct alkylation to N1 .
How should researchers address contradictory spectroscopic data during structural elucidation?
Advanced Research Question
Contradictions (e.g., unexpected NMR shifts) may arise from impurities, tautomerism, or crystallographic disorder. Mitigation steps:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
- Crystallographic validation : Use SHELX or OLEX2 to refine X-ray structures and validate bond lengths/angles .
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., cyclopropyl ring puckering) .
What crystallographic tools are recommended for resolving complex crystal structures of brominated indole derivatives?
Advanced Research Question
For high-resolution
- SHELXL : Refine structures with twinning or disorder using restraints (e.g., DFIX, ISOR) .
- OLEX2 : Integrate structure solution, refinement, and visualization in a single workflow, especially for small molecules .
- CCDC deposition : Cross-reference with existing databases (e.g., CCDC-2191474) to validate unit cell parameters .
How can this compound be modified to enhance its bioactivity in pharmacological studies?
Advanced Research Question
Rational design strategies include:
- Functional group addition : Introduce triazole or fluorophenyl groups via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Isosteric replacement : Replace bromine with electron-withdrawing groups (e.g., CF₃) to modulate binding affinity .
- Pro-drug synthesis : Esterify or amidate the indole nitrogen to improve bioavailability .
Biological assays (e.g., cholinesterase inhibition in ) guide iterative optimization.
Notes
- Data Sources : Excluded commercial platforms (e.g., benchchem) per guidelines. Relied on peer-reviewed synthesis protocols, crystallography tools, and pharmacological studies .
- Methodological Focus : Emphasized troubleshooting (e.g., low yields, spectral contradictions) and advanced techniques (e.g., crystallography, SAR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
